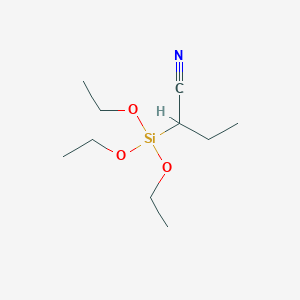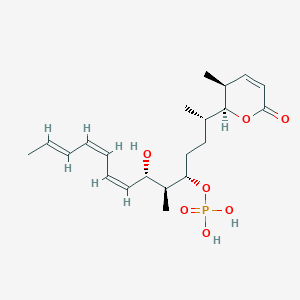
Cytostatin
説明
Cytostatin is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates a large variety of signaling pathways in eukaryotic cells . It mediates anticancer effects by augmenting the tumor-killing activity of natural killer (NK) cells . Cytostatin is isolated from the culture broth of the producing strain Kitasatospora sp. MJ654-NF4 .
Synthesis Analysis
The total synthesis of cytostatin is described in detail in a study . The approach relied on a key epoxide-opening reaction to join the two stereotriad units and a single-step late-stage stereoselective installation of the sensitive (Z,Z,E)-triene through a beta-chelation-controlled nucleophilic addition .
Molecular Structure Analysis
Cytostatin has the structural characteristic of a PP2A inhibitor related to fostriecins, such as a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A .
Chemical Reactions Analysis
The total synthesis of cytostatin relied on a key epoxide-opening reaction to join the two stereotriad units . The synthetic route provided rapid access to the C4-C6 stereoisomers of the cytostatin lactone .
Physical And Chemical Properties Analysis
Cytostatin has the chemical formula C21H33O7P . More detailed physical and chemical properties could not be found in the available sources.
科学的研究の応用
Cancer Therapy
Cytostatin has been identified as a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes. Its inhibitory activity against PP2A has shown potential in anticancer therapy, as it can augment the tumor-killing activity of natural killer (NK) cells. This makes Cytostatin a promising lead compound for developing new anticancer agents .
Cell Adhesion Inhibition
The compound has also been reported to inhibit cell adhesion to components of the extracellular matrix. This property is particularly useful in preventing the metastasis of cancer cells, as it can hinder their ability to adhere and spread to other parts of the body .
Apoptosis Induction
Research has indicated that Cytostatin can induce apoptosis, the process of programmed cell death, in certain cell lines. This is another mechanism through which it can exert its anticancer effects, by promoting the elimination of malignant cells .
Immune System Modulation
By enhancing the activity of NK cells, Cytostatin may also play a role in modulating the immune system. This could have implications not only for cancer therapy but also for the treatment of other diseases where immune system regulation is beneficial .
Neurodegenerative Diseases
Given that PP2A is involved in a variety of signaling pathways, inhibitors like Cytostatin could potentially be used in the treatment of neurodegenerative diseases. These conditions often involve dysregulated phosphorylation, which PP2A inhibitors could help to correct .
Cardiovascular Diseases
Similarly, the regulation of PP2A activity has been linked to heart diseases. Cytostatin, through its inhibitory effect on PP2A, might contribute to therapeutic strategies aimed at certain cardiovascular conditions .
Diabetes Management
PP2A is also implicated in the regulation of insulin signaling pathways. Therefore, Cytostatin could be explored as a treatment option in diabetes management, helping to modulate insulin sensitivity and glucose metabolism .
Drug Development and Synthesis
The structural characteristics of Cytostatin make it a valuable lead compound for the synthesis of new drugs. Its potent activity and specificity for PP2A provide a foundation for developing analogs with improved efficacy and reduced toxicity .
作用機序
Target of Action
Cytostatin, also known as (5S,6S)-5,6-dihydro-6-[(1S,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1,5-dimethyl-4-(phosphonooxy)-7,9,11-tridecatrien-1-yl]-5-methyl-2H-pyran-2-one, primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase that is ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells .
Mode of Action
Cytostatin acts as a potent inhibitor of PP2A . It binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction inhibits the function of PP2A, leading to changes in the cell’s biochemical pathways .
Biochemical Pathways
The inhibition of PP2A by Cytostatin affects a variety of signaling pathways in eukaryotic cells . PP2A has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes . In particular, inhibitors of PP2A have shown potential anticancer activity .
Pharmacokinetics
It is known that cytostatin is a natural product isolated from the culture broth of the producing strain kitasatospora sp . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cytostatin and their impact on its bioavailability.
Result of Action
Cytostatin mediates anticancer effects by augmenting the tumor-killing activity of natural killer (NK) cells . It has been demonstrated that specific PP2A inhibitors, like Cytostatin, can augment the tumor-killing activity of NK cells and suppress tumor metastasis in animal models .
Safety and Hazards
While specific safety and hazards related to cytostatin were not found in the available sources, it’s important to note that cytostatic agents like cytostatin are typically hazardous due to their inherent activity to inhibit cell growth or proliferation . Therefore, safe handling procedures are crucial when dealing with cytostatic drugs .
特性
IUPAC Name |
[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7-,10-9-/t15-,16-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNNIEWMPIULRS-PZIWEVEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,5S,6S,7S,8Z,10Z,12E)-7-Hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




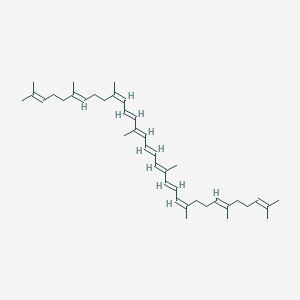
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
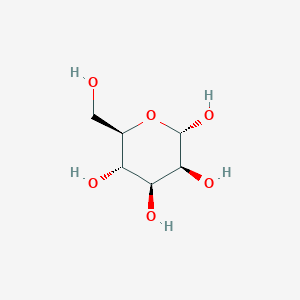
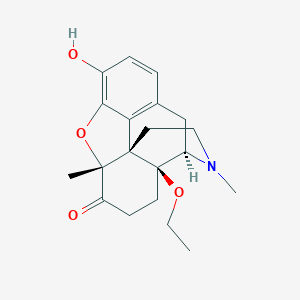
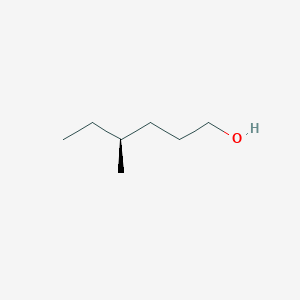
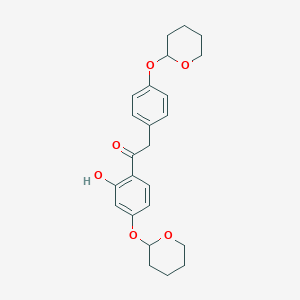
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
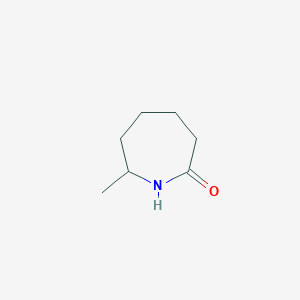

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
